molecular formula C23H16Br2N2O2S2 B2880490 N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide) CAS No. 391224-10-5

N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide)

Cat. No.: B2880490
CAS No.: 391224-10-5
M. Wt: 576.32
InChI Key: CAHWVVRUYYEYPC-UHFFFAOYSA-N
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Description

N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide): is a complex organic compound characterized by its unique structure, which includes a methylene bridge connecting two phenylene rings, each substituted with a bromothiophene-2-carboxamide group. This compound has garnered attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide) typically involves multi-step organic reactions. One common approach is the Ullmann condensation , where 4,1-phenylenediamine reacts with 5-bromothiophene-2-carboxylic acid chloride in the presence of a copper catalyst under high temperature and pressure.

Industrial Production Methods

In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : The bromothiophene groups can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: : The carboxamide groups can be reduced to amines.

  • Substitution: : The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles, such as Grignard reagents or organolithium compounds, are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 5-bromothiophene-2-sulfoxide or 5-bromothiophene-2-sulfone.

  • Reduction: : Formation of 5-bromothiophene-2-carboxamide amine.

  • Substitution: : Formation of various substituted bromothiophenes.

Scientific Research Applications

N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide): has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Applied in the development of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

N,N'-(methylenebis(4,1-phenylene))bis(5-bromothiophene-2-carboxamide): is unique due to its specific structural features and reactivity. Similar compounds include:

  • Bis(5-bromothiophene-2-carboxamide): : Lacks the methylene bridge, resulting in different reactivity and applications.

  • Methylenebis(phenylene) derivatives: : Variations in the substituents on the phenylene rings lead to different chemical properties and uses.

Properties

IUPAC Name

5-bromo-N-[4-[[4-[(5-bromothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Br2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHWVVRUYYEYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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